molecular formula C10H9ClF3NO2 B1524081 Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1053656-47-5

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B1524081
CAS No.: 1053656-47-5
M. Wt: 267.63 g/mol
InChI Key: HBEAWNJFMWZYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is an organic compound with the molecular formula C10H10ClF3NO2. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds for pharmaceutical research.

    Medicine: As a building block for designing novel therapeutic agents with improved pharmacokinetic properties.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate stands out due to its unique combination of chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)4-8-7(11)3-6(5-15-8)10(12,13)14/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEAWNJFMWZYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Reactant of Route 5
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.